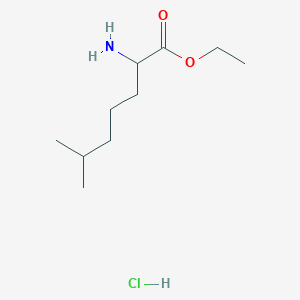

Ethyl 2-amino-6-methylheptanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-6-methylheptanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-4-13-10(12)9(11)7-5-6-8(2)3;/h8-9H,4-7,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTFDRBZXHTMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-methylheptanoate hydrochloride can be synthesized through a multi-step process involving the esterification of 2-amino-6-methylheptanoic acid with ethanol, followed by the formation of the hydrochloride salt. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors and continuous flow processes to maximize yield and efficiency. The hydrochloride salt is then precipitated and purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylheptanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-amino-6-methylheptanoate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of:

- Stimulants : Research indicates that this compound is related to several stimulants used in dietary supplements and performance enhancement products. Its structural similarity to known stimulants like 1,3-dimethylamylamine (DMAA) suggests potential applications in formulations aimed at energy enhancement and weight loss .

- Building Blocks for Drug Synthesis : It acts as a building block in the synthesis of complex molecules, including those used in treating neurological disorders and other health conditions .

Chemical Synthesis

The compound is also significant in chemical synthesis processes:

- Synthesis of N-type Photoconductors : this compound can be employed as a precursor in the synthesis of n-type photoconductors, which are essential for electronic applications such as sensors and photovoltaic devices .

- Reagent in Organic Reactions : It has been used as a nucleophilic amine in various organic reactions, including the synthesis of unsymmetrical sulfamides through reactions with sulfamic acid salts . This property highlights its versatility as a reagent in synthetic organic chemistry.

Case Study 1: Stimulant Research

Recent studies have investigated the effects of this compound on athletic performance and energy levels. The compound's structural properties allow it to act similarly to other known stimulants, leading to increased interest from both athletes and researchers .

Case Study 2: Synthesis of Pyrrolidones

In a notable study published in ACS Catalysis, researchers explored the use of this compound in the reductive amination of levulinic acid to synthesize substituted pyrrolidones. This process demonstrated the compound's utility in producing valuable chemical intermediates for pharmaceuticals .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methylheptanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

This section evaluates Ethyl 2-amino-6-methylheptanoate hydrochloride against five structurally or functionally analogous compounds. Key parameters include molecular weight, functional groups, solubility, and documented applications.

Methyl 6-Aminohexanoate Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Key Features: A shorter carbon chain (hexanoate vs. heptanoate) and a methyl ester instead of an ethyl ester.

- Applications : Used as a precursor in polymer chemistry (e.g., nylon synthesis) and peptide mimetics .

Ethylphenidate Hydrochloride

- Molecular Formula: C₁₄H₂₀ClNO₂

- Molecular Weight : 277.76 g/mol

- Key Features : Contains a phenyl-piperidine core instead of a branched aliphatic chain.

- Applications : A stimulant analog and impurity in methylphenidate formulations .

- Comparison: Ethylphenidate’s aromatic structure confers dopamine reuptake inhibition properties, whereas Ethyl 2-amino-6-methylheptanoate’s aliphatic backbone suggests a different mechanism, possibly related to amino acid transport or enzyme modulation.

Ethylarticaine Hydrochloride

- Molecular Formula : C₁₃H₂₂ClN₃O₃S

- Molecular Weight : 335.85 g/mol

- Key Features: Incorporates a thiophene ring and an ethylamino-propanoyl group.

- Applications : An impurity in articaine (local anesthetic) formulations .

- Comparison: The thiophene and additional nitrogen atoms in Ethylarticaine enable interactions with voltage-gated sodium channels, unlike Ethyl 2-amino-6-methylheptanoate, which lacks heterocyclic moieties.

6-Methoxytryptamine Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O

- Molecular Weight : 234.70 g/mol

- Key Features : Contains an indole ring and methoxy group.

- Applications : Serotonin receptor agonist in neurological research .

- Comparison: The indole structure in 6-Methoxytryptamine enables π-π stacking interactions with receptors, whereas Ethyl 2-amino-6-methylheptanoate’s linear structure may limit such binding.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 203.69 g/mol

- Key Features: A tert-butyl group and methylamino substituent.

- Applications : Intermediate in chiral drug synthesis (e.g., β-lactam antibiotics) .

Structural and Functional Data Tables

Table 1. Molecular Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethyl 2-amino-6-methylheptanoate HCl | C₁₀H₂₂ClNO₂ | 223.74 | Ethyl ester, primary amine, branched |

| Methyl 6-aminohexanoate HCl | C₇H₁₆ClNO₂ | 181.66 | Methyl ester, primary amine |

| Ethylphenidate HCl | C₁₄H₂₀ClNO₂ | 277.76 | Ethyl ester, piperidine, phenyl |

| Ethylarticaine HCl | C₁₃H₂₂ClN₃O₃S | 335.85 | Thiophene, ethylamino, amide |

| 6-Methoxytryptamine HCl | C₁₁H₁₅ClN₂O | 234.70 | Indole, methoxy, primary amine |

Biological Activity

Ethyl 2-amino-6-methylheptanoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of an ethyl ester group and a methyl branch on the heptanoic acid chain. The structural formula can be represented as follows:

This structure contributes to its solubility and reactivity, making it suitable for various biological applications.

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially through modulation of neurotransmitter systems. It may enhance synaptic plasticity and protect against neurodegenerative processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Enhanced synaptic plasticity | |

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-inflammatory | Reduced levels of TNF-alpha |

Detailed Research Findings

- Neuroprotection : A study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by modulating acetylcholine levels, which are critical for memory and learning processes .

- Antimicrobial Activity : In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections .

- Anti-inflammatory Properties : In a controlled experiment, treatment with this compound resulted in a notable decrease in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its utility in managing inflammatory conditions .

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in animal models have shown no significant adverse effects at doses up to 200 mg/kg, establishing a basis for further clinical investigations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 2-amino-6-methylheptanoate hydrochloride, and how can reaction efficiency be optimized?

- The compound is typically synthesized via esterification and subsequent hydrochloride salt formation. A common approach involves stirring the precursor (e.g., ethyl 2-amino-6-methylheptanoate) with hydrochloric acid in a solvent like dioxane at room temperature, followed by reduced-pressure concentration to isolate the product . Optimizing reaction efficiency requires controlling stoichiometry, solvent choice, and reaction time. For example, excess HCl may improve salt formation, while anhydrous conditions prevent hydrolysis of sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Use a combination of 1H-NMR (to confirm proton environments and stereochemistry) and HPLC (to assess purity). For example, in related compounds, NMR signals such as δ 9.00 ppm (broad singlet for NH) and δ 3.79 ppm (methoxy group) help verify structural features . HPLC with UV detection at 210–254 nm is recommended for quantifying impurities, referencing pharmacopeial standards (e.g., EP or USP guidelines) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Follow OSHA and EU safety standards:

- Respiratory protection : Use NIOSH/MSHA-approved respirators if aerosolization occurs.

- Skin/eye protection : Wear nitrile gloves and chemical safety goggles.

- Decontamination : Wash contaminated clothing before reuse and avoid exposure to moisture to prevent HCl release .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Perform accelerated stability studies across pH ranges (e.g., 1–12) using buffered solutions. Monitor degradation via LC-MS to identify byproducts (e.g., ester hydrolysis or racemization). Cross-validate findings with kinetic modeling to predict shelf-life under storage conditions . If contradictory results arise, ensure analytical method validation (e.g., specificity, linearity) to rule out instrumental artifacts .

Q. What strategies are effective for isolating and identifying trace impurities in this compound batches?

- Employ preparative HPLC coupled with high-resolution mass spectrometry (HRMS) to isolate impurities. Compare fragmentation patterns to known analogs (e.g., methyl or ethyl ester derivatives) . For example, impurities may arise from incomplete esterification or oxidation; structural elucidation via 2D-NMR (e.g., COSY, HSQC) can confirm their identity .

Q. How can stereochemical integrity be maintained during large-scale synthesis of this compound?

- Use chiral catalysts (e.g., L-proline derivatives) or enantioselective enzymatic resolution to preserve stereochemistry. Monitor optical rotation ([α]D) and chiral HPLC to detect racemization. For industrial-scale processes, optimize solvent polarity and temperature to minimize epimerization .

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data involving this compound?

- Apply non-linear regression (e.g., Hill equation for dose-response curves) or principal component analysis (PCA) for multivariate kinetic data. Use software like GraphPad Prism or R packages to calculate confidence intervals and assess significance (p < 0.05). Ensure proper normalization to control for batch-to-batch variability .

Methodological Considerations

- Data Presentation : Use SI units, state symbols in equations, and error bars in graphs. For crystallography data, report R-factors and diffraction limits .

- Critical Analysis : Discuss limitations (e.g., detection limits of HPLC) and propose follow-up experiments (e.g., isotopic labeling for mechanistic studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.